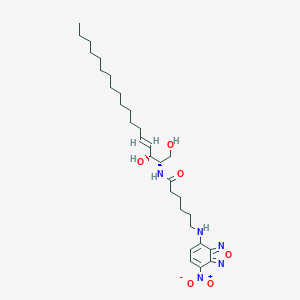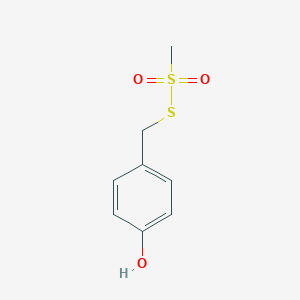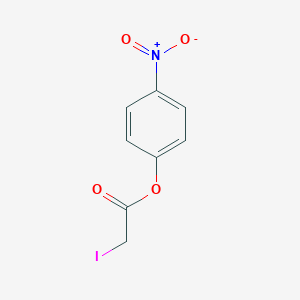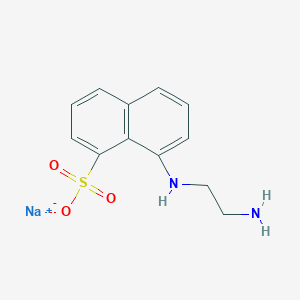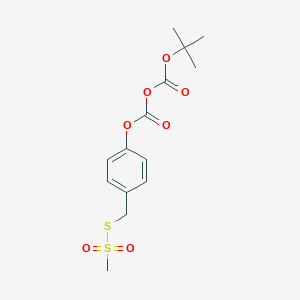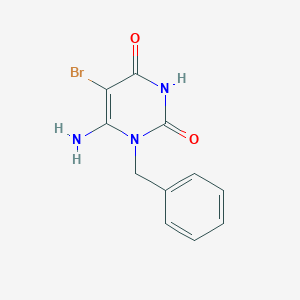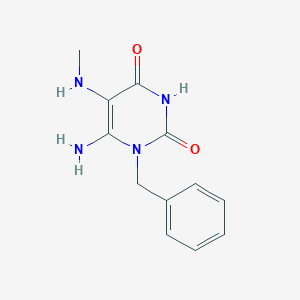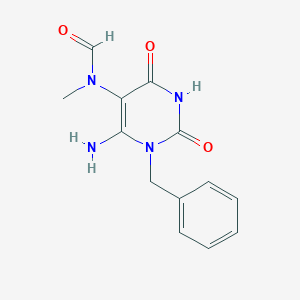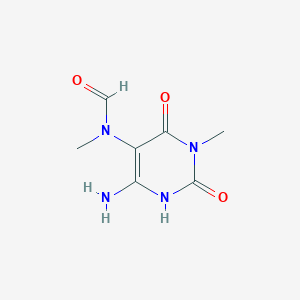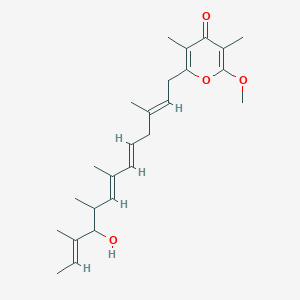
放线菌酮 A
描述
Actinopyrone A is a γ-pyrone compound isolated from the bacterium Streptomyces pactum. It is known for its selective and potent antimicrobial activity, particularly against Helicobacter pylori, the principal cause of peptic ulcer disease . Actinopyrone A was initially identified for its coronary vasodilating activity and has shown weak activity against some Gram-positive bacteria and dermatophytes .
科学研究应用
Actinopyrone A has a wide range of scientific research applications:
作用机制
Target of Action
Actinopyrone A is a pyrone isolated from S. pactum with diverse biological activities . It has been found to have selective and potent antimicrobial activity against H. pylori . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .
Mode of Action
It is known that it exhibits coronary vasodilating activities in anesthetized dogs This suggests that it may interact with targets in the cardiovascular system to induce vasodilation
Biochemical Pathways
It is suggested that it may interfere with the methionine biosynthesis pathway
Pharmacokinetics
It is known that actinopyrone a is a neutral, colorless oil that is soluble in common organic solvents and insoluble in water . It is also sensitive to oxidation under air . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Actinopyrone A exhibits coronary vasodilating activities in anesthetized dogs and weakly antimicrobial activities against some Gram-positive bacteria and dermatophytes . This suggests that it may have potential therapeutic applications in the treatment of cardiovascular diseases and infections caused by certain bacteria and fungi.
Action Environment
The action of Actinopyrone A may be influenced by various environmental factors. For instance, its sensitivity to oxidation under air suggests that it may be less stable and effective in oxidative environments . Moreover, its solubility properties indicate that it may be more readily absorbed and distributed in environments containing organic solvents
生化分析
Biochemical Properties
Actinopyrone A is a neutral colorless oil that is soluble in common organic solvents but insoluble in water . It is sensitive to oxidation under air . Actinopyrone A exhibits coronary vasodilating activities and weak antimicrobial activities against some Gram-positive bacteria and dermatophytes .
Cellular Effects
Actinopyrone A has selective and potent antimicrobial activity against H. pylori, with no activity against other Gram-negative bacteria including E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .
Molecular Mechanism
It is known that Actinopyrone A is structurally related to piericidin A
Temporal Effects in Laboratory Settings
It is known that Actinopyrone A is sensitive to oxidation under air , suggesting that its effects may change over time due to oxidation.
准备方法
Synthetic Routes and Reaction Conditions: Actinopyrone A is typically isolated from the culture broth of Streptomyces pactum S12538 . The fermentation process involves growing the bacterium in a suitable medium, followed by extraction and purification of the compound using various chromatographic techniques
Industrial Production Methods: Industrial production of Actinopyrone A involves large-scale fermentation of Streptomyces pactum under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Actinopyrone A in its pure form .
化学反应分析
Types of Reactions: Actinopyrone A undergoes several types of chemical reactions, including oxidation and reduction. It is sensitive to oxidation under air and can be visualized by spraying with 2,4-dinitrophenylhydrazine reagent (yellow) and with anisaldehyde sulfuric acid (purple) .
Common Reagents and Conditions:
Oxidation: Actinopyrone A is sensitive to oxidation under air.
Visualization: 2,4-dinitrophenylhydrazine reagent and anisaldehyde sulfuric acid.
Major Products Formed: The major products formed from these reactions are not extensively documented, but the compound’s sensitivity to oxidation suggests that it may form oxidized derivatives under certain conditions .
相似化合物的比较
- Actinopyrone B
- Actinopyrone C
- Piericidin A (structurally related but with different biological activities)
属性
IUPAC Name |
2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSUJLJFXJPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008108 | |
| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88378-59-0 | |
| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Actinopyrone A and where is it found?
A1: Actinopyrone A is a natural product first isolated from the bacterium Streptomyces pactum S12538. [] It belongs to the class of compounds known as α-pyrones, characterized by their six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. It has also been found in other Streptomyces species, as well as in a marine fungus identified as Penicillium sp. []
Q2: What is the molecular formula and weight of Actinopyrone A?
A2: Actinopyrone A has the molecular formula C25H38O6 and a molecular weight of 434.56 g/mol. []
Q3: What are the key structural features of Actinopyrone A?
A3: Actinopyrone A features a long, unsaturated aliphatic chain attached to a γ-pyrone ring. This chain contains two methyl substituents and a conjugated diene system. The relative stereochemistry of the molecule, particularly at the C-14 and C-15 positions, was determined to be 14R,15R through total synthesis and NMR analysis. [, ]
Q4: What is the known biological activity of Actinopyrone A?
A4: Actinopyrone A exhibits several biological activities, including:
- Antibacterial activity: Primarily active against Gram-positive bacteria and some dermatophytes. []
- Antifungal activity: Demonstrates activity against various fungal species, including Ganoderma boninense, a causative agent of basal stem rot in oil palm plants. []
- Anti-Helicobacter pylori activity: Shows promising activity against the bacterium Helicobacter pylori, a major cause of gastric ulcers. []
Q5: How was the total synthesis of Actinopyrone A achieved?
A5: The first total synthesis of Actinopyrone A was achieved in nine steps starting from a silyl dienol ether. [] A key step involved a stereoselective vinylogous anti-aldol reaction, controlled by remote stereoinduction methodology developed by the researchers. This step was crucial for constructing the molecule's stereochemistry. Subsequent coupling reactions and a reductive de-conjugation furnished the final product, confirming the absolute configuration of the naturally occurring Actinopyrone A.
Q6: Have any structure-activity relationship (SAR) studies been conducted on Actinopyrone A?
A6: Yes, recent research has explored the SAR of Actinopyrone A by utilizing glycosyltransferases and methyltransferases to create analogues. [] Notably, one analog, PM050463, demonstrated potent anti-Helicobacter pylori activity without cytotoxic effects, highlighting the potential for developing improved derivatives.
Q7: How does the structure of Actinopyrone A relate to other natural products?
A7: Actinopyrone A shares structural similarities with other biologically active compounds such as:
- Piericidin A: An electron transport inhibitor. []
- Myxalamide D: Another electron transport inhibitor. []
- Kalkipyrone: A toxic compound isolated from marine cyanobacteria. []
Q8: Have any studies investigated the mechanism of action of Actinopyrone A?
A8: While the exact mechanism of action of Actinopyrone A remains to be fully elucidated, its structural resemblance to electron transport inhibitors like piericidin A hints at a possible interference with cellular respiration processes. Further research is needed to confirm this hypothesis and explore other potential mechanisms.
Q9: What analytical techniques are used to characterize and quantify Actinopyrone A?
A9: A variety of spectroscopic and chromatographic techniques are employed for the characterization and quantification of Actinopyrone A:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the relative configuration of stereocenters. [, ]
- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS): Determines the molecular mass and formula with high accuracy. [, ]
- Chromatographic methods: Techniques like high-performance liquid chromatography (HPLC) are used to separate, purify, and quantify Actinopyrone A from complex mixtures. []
Q10: What is the significance of the absence of specific tailoring enzyme genes within the Actinopyrone biosynthetic gene cluster?
A11: The absence of methyltransferase and glycosyltransferase genes within the atpn cluster suggests an unusual biosynthetic route. It indicates that these tailoring enzymes, essential for the final structure and potentially impacting biological activity, are encoded elsewhere in the genome. [] This discovery opens up avenues for exploring the involvement of these remote genes in producing diverse Actinopyrone analogs with potentially enhanced therapeutic properties.
Q11: What is the potential of Actinopyrone A and its analogs in drug development?
A11: Actinopyrone A and its analogs hold promise for developing new drugs against various diseases:
- Antifungal agents: The discovery of Actinopyrone A's activity against Ganoderma boninense highlights its potential for controlling plant diseases, specifically basal stem rot in oil palm plantations, which has significant economic implications. []
- Anti-cancer agents: Some Actinopyrone derivatives have shown promising cytotoxic activity against human cancer cell lines, suggesting potential for anti-cancer drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


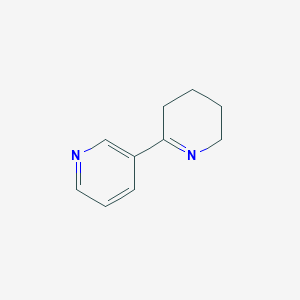
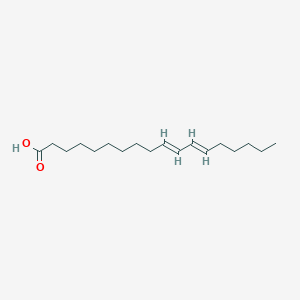
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
